Diethyl 2,3-diisopropylsuccinate

Overview

Description

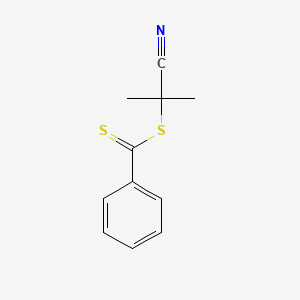

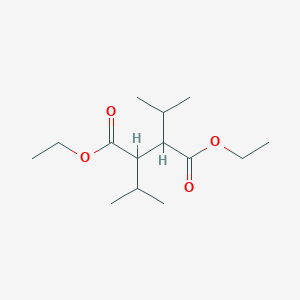

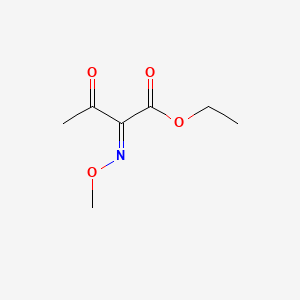

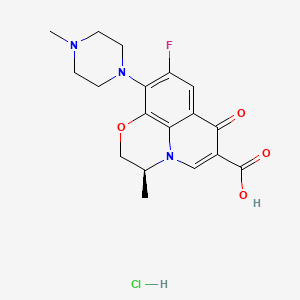

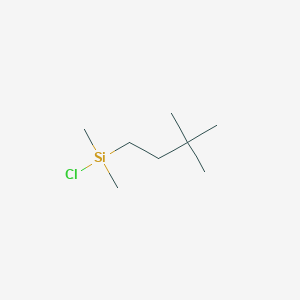

Diethyl 2,3-diisopropylsuccinate is a molecule that belongs to the class of metallocenes . It has a molecular formula of C14H26O4 . It is also known as bis (2,3-diisopropylsuccinyl) ethane or Ethyl 2,3-diisopropylsuccinate.

Synthesis Analysis

The synthesis of Diethyl 2,3-diisopropylsuccinate involves a multi-step reaction with 3 steps . The first step involves ethanol and potassium in an inert atmosphere for 1 hour at 20°C. The second step involves sulfuric acid and water for 16 hours at 160°C. The final step involves sulfuric acid and ethanol for 24 hours under reflux .Molecular Structure Analysis

The molecular structure of Diethyl 2,3-diisopropylsuccinate is represented by the formula C14H26O4 . It has an average mass of 258.354 Da and a monoisotopic mass of 258.183105 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Diethyl 2,3-diisopropylsuccinate include condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the sum of dienes .Physical And Chemical Properties Analysis

Diethyl 2,3-diisopropylsuccinate has a predicted density of 0.963±0.06 g/cm3 and a predicted boiling point of 262.1±8.0 °C .Scientific Research Applications

Catalysts for Propylene Polymerization

Diethyl 2,3-diisopropylsuccinate is utilized as a stereoregulating component in titanium–magnesium catalysts. These catalysts are crucial for the production of isotactic polypropylene, which has a broad molecular-mass distribution. The use of this compound allows for the synthesis of polypropylene with a high isotacticity index, which is essential for creating polymers required for industrial applications, such as pipes .

Synthesis of Polypropylene Grades

The compound serves as an electron-donor in titanium–magnesium catalysts, which are instrumental in determining the properties of the polymer produced. It ensures high stereospecificity and affects the molecular-mass distribution, thus defining the application field of the polymer .

Generation of Sixth Generation Catalysts

Diethyl 2,3-diisopropylsuccinate-containing catalysts are considered a separate, sixth generation of catalysts for propylene polymerization. This generation is characterized by the synthesis of polymers with a broad molecular-mass distribution, which is a significant advancement in polymer chemistry .

Drug Synthesis

This compound is also used in the synthesis of drugs. It acts as a building block for organic compounds that are pivotal in the development of pharmaceuticals. Its role in drug synthesis highlights its versatility and importance in medicinal chemistry.

Organic Synthesis

As a building block in organic synthesis, Diethyl 2,3-diisopropylsuccinate is involved in various chemical reactions that lead to the formation of complex organic compounds. Its reactivity and stability make it a valuable reagent in synthetic organic chemistry.

Research on Polymer Stereoregularity

The different enantiomers of Diethyl 2,3-diisopropylsuccinate have been studied for their effects on the performance of polypropylene catalysts. Research in this area contributes to the understanding of how molecular conformation affects polymer properties .

Enantiomer Synthesis and Purification

The synthesis and purification of the enantiomers of Diethyl 2,3-diisopropylsuccinate are critical for the production of high-purity compounds used in catalysts. The ability to purify these enantiomers through crystallization is a key aspect of producing effective internal donors for polypropylene catalysts .

Mechanism of Action

- Its role is to enhance stereospecificity and regulate the polymerization process during polypropylene synthesis .

- This interaction affects the polymerization of propylene, leading to the formation of polypropylene with a broad molecular-mass distribution .

- Through this pathway, it contributes to the broad molecular-mass distribution of the resulting polymer .

- Its ADME (absorption, distribution, metabolism, and excretion) properties impact its bioavailability and subsequent use in polypropylene production .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Future Directions

The use of the synthesized diethyl 2,3-diisopropylsuccinate as a stereoregulating component of titanium–magnesium catalysts allows synthesis of polypropylene with broad molecular-mass distribution . Future research on Diethyl 2,3-diisopropylsuccinate should focus on its synthetic methodologies, its pharmacokinetics and pharmacodynamics, and its detection and quantification methods.

properties

IUPAC Name |

diethyl 2,3-di(propan-2-yl)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-7-17-13(15)11(9(3)4)12(10(5)6)14(16)18-8-2/h9-12H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFNXLQURMLAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)C(C(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431240 | |

| Record name | diethyl 2,3-diisopropylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2,3-diisopropylsuccinate | |

CAS RN |

33367-55-4 | |

| Record name | diethyl 2,3-diisopropylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl 2,3-di(propan-2-yl)butanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Diethyl 2,3-diisopropylsuccinate (DISE) in polypropylene catalysts?

A1: DISE acts as an internal electron donor in Ziegler-Natta catalysts used for polypropylene production [, , ]. These catalysts typically consist of a titanium compound supported on magnesium chloride. Internal donors like DISE influence the catalyst's activity, stereoselectivity (ability to control the arrangement of monomer units in the polymer chain), and molecular weight distribution of the produced polypropylene [, ].

Q2: How does the stereochemistry of DISE impact its performance as an internal donor?

A2: Research has shown that both enantiomers of DISE, specifically diethyl (+)-2,3-diisopropylsuccinate and its corresponding (-) enantiomer, can be effective internal donors in polypropylene catalysts []. Interestingly, despite their different molecular conformations, both enantiomers seem to confer similar performance characteristics to the catalyst in terms of activity and stereoselectivity []. This suggests that the specific spatial arrangement of the enantiomers may not be critical for their interaction with the catalyst's active sites [].

Q3: How does DISE interact with the titanium component of the Ziegler-Natta catalyst?

A3: While specific details require further investigation, calorimetric studies have provided insights into the interaction between titanium tetrachloride (TiCl4), a common precursor to the active titanium species in Ziegler-Natta catalysts, and various Lewis bases, including DISE []. These studies suggest that DISE coordinates to the TiCl4 through its carbonyl groups, forming a complex []. The strength of this interaction is influenced by both electronic and steric factors associated with the Lewis base []. This complexation likely plays a role in the formation and stabilization of the active catalytic species, ultimately influencing the polymerization process.

Q4: How does the use of DISE as an internal donor compare to other electron donors in Ziegler-Natta catalysts?

A4: Research indicates that incorporating cycloalkoxy silane compounds as external electron donors (EEDs) alongside DISE as an internal donor in Ziegler-Natta catalysts can lead to enhanced properties in the produced polypropylene []. Specifically, this combination can result in higher melt flow rates (MFR), indicating improved processability of the polymer, and lower average molecular weights compared to using a commercial EED like cyclohexyl methyl dimethoxysilane []. This highlights the importance of carefully selecting and combining both internal and external donors to fine-tune the catalyst's performance and achieve desired polymer characteristics.

Q5: Are there any analytical techniques used to study the interaction of DISE with Ziegler-Natta catalysts?

A5: Yes, diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) has been employed to study the state of various electron-donating compounds, including internal donors like DISE, within titanium-magnesium catalysts used for propylene polymerization []. This technique allows researchers to gain insights into the coordination and interaction of these compounds with the catalyst's components, providing valuable information about the catalyst's structure and behavior.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B1588708.png)

![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1588717.png)